![molecular formula C20H27N3O3S B2717344 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane CAS No. 2094389-74-7](/img/structure/B2717344.png)
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane is a complex organic compound that features a piperidine ring, a diazepane ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the piperidine and diazepane rings. The benzenesulfonyl group is introduced through sulfonylation reactions. Common reagents used in these synthetic routes include benzenesulfonyl chloride, piperidine derivatives, and diazepane precursors. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or diazepane rings using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. The piperidine and diazepane rings provide structural stability and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)piperidine: A simpler analog with similar sulfonyl and piperidine functionalities.
4-(Prop-2-yn-1-yl)-1,4-diazepane: A compound with a similar diazepane ring but lacking the benzenesulfonyl group.
1-(Phenylsulfonyl)piperidine: Another analog with a phenylsulfonyl group instead of benzenesulfonyl.
Uniqueness
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-2-11-21-12-7-13-22(16-15-21)20(24)18-8-6-14-23(17-18)27(25,26)19-9-4-3-5-10-19/h1,3-5,9-10,18H,6-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPKKZQDLLIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
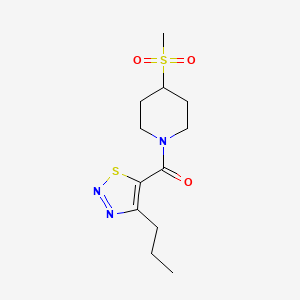
![3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2717263.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
![5-cyclopropyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2717266.png)
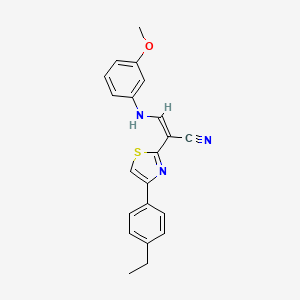
![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
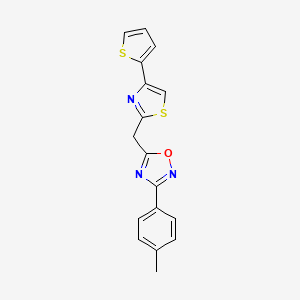
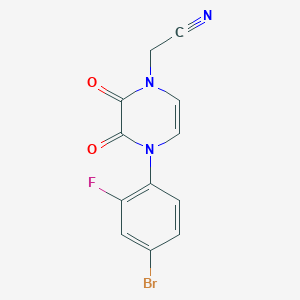
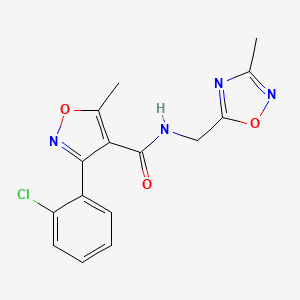
![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
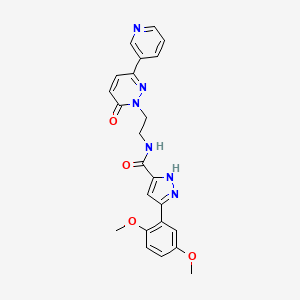
![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2717283.png)
